molecular formula C8H6ClN3O2 B13042215 methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1292287-10-5

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13042215
CAS No.: 1292287-10-5
M. Wt: 211.60 g/mol
InChI Key: KACZALGUAHWJIU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves multiple steps. Another approach involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .

Mechanism of Action

The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its combination of a chloro and carboxylate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds .

Properties

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-2-3-10-6(4)12-8(9)11-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZALGUAHWJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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